molecular formula C12H21NO2 B1467076 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1250314-15-8

2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1467076
CAS No.: 1250314-15-8
M. Wt: 211.3 g/mol
InChI Key: RUFGGQKQBZRDFD-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a cyclopentyl ring, a pyrrolidin-1-yl ring, a hydroxymethyl group, and an ethan-1-one (ketone) group. This compound is of interest in various scientific fields, particularly in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one involves several key steps. One common synthetic route includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its unique structure and potential biological activity.

    Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways.

    Industry: It can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

its structure suggests it may interact with various molecular targets, potentially influencing biochemical pathways through its functional groups.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and cyclopentyl-containing molecules. Compared to these compounds, 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

2-cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-9-11-5-6-13(8-11)12(15)7-10-3-1-2-4-10/h10-11,14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFGGQKQBZRDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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